3,3-Diphenylpropanenitrile CAS number
3,3-Diphenylpropanenitrile CAS number
An In-Depth Technical Guide to 3,3-Diphenylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of 3,3-Diphenylpropanenitrile (CAS No. 2286-54-6), a key chemical intermediate with significant applications in research and pharmaceutical development. This document delves into its fundamental chemical and physical properties, outlines a validated synthesis pathway, details robust analytical methodologies for its characterization, and explores its role as a precursor in the synthesis of pharmacologically active molecules. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.
Core Chemical Identity and Physicochemical Properties
3,3-Diphenylpropanenitrile, also known as β-Phenylbenzenepropanenitrile, is a nitrile compound distinguished by two phenyl groups attached to the β-carbon.[1][2] Its unique structure makes it a valuable building block in organic synthesis.
Key Identifiers:
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Chemical Name: 3,3-Diphenylpropanenitrile[1]
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Synonyms: 3,3-Diphenylpropionitrile, β-Phenylbenzenepropanenitrile, 2-Cyano-1,1-diphenylethane[1][2][3]
The physicochemical properties of a compound are critical for determining its handling, storage, and application parameters. For instance, its limited water solubility and high boiling point dictate the choice of solvents for reaction and purification, favoring organic solvents and vacuum distillation techniques.
Table 1: Physicochemical Properties of 3,3-Diphenylpropanenitrile
| Property | Value | Source(s) |
| Appearance | White to yellow or orange crystalline powder | [3] |
| Melting Point | 88.5 °C | [2] |
| Boiling Point | 175-178 °C at 2 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF); Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [2] |
| Flash Point | 194.4 ± 5.7 °C | [2] |
| Refractive Index | 1.575 | [2] |
Synthesis Pathway: Friedel-Crafts Alkylation
A robust and scalable method for synthesizing 3,3-Diphenylpropanenitrile is through the Friedel-Crafts alkylation of benzene with cinnamonitrile.[4] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical; it functions by activating the cinnamonitrile, making it a more potent electrophile for the attack by the benzene ring.
The workflow below illustrates this key synthetic transformation. The causality behind this choice of reaction is its efficiency in forming the carbon-carbon bond between the aromatic ring and the aliphatic chain in a single, high-yield step.
Caption: Synthetic workflow for 3,3-Diphenylpropanenitrile via Friedel-Crafts alkylation.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
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Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl fumes).
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Charge Reactants: Charge the flask with anhydrous aluminum chloride (catalyst) and an excess of dry benzene (reactant and solvent).
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Initiate Reaction: Begin cooling the mixture in an ice bath. Slowly add cinnamonitrile, dissolved in a small amount of dry benzene, from the dropping funnel over 1-2 hours, maintaining a low temperature.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum salts and separates the organic layer.
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Extraction & Purification: Separate the organic layer. Wash sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.
Analytical Methodologies for Characterization and Quality Control
Ensuring the purity and identity of 3,3-Diphenylpropanenitrile is paramount, especially when it is intended for use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a self-validating system of quality control. Gas Chromatography (GC) is the preferred method for purity assessment due to the compound's volatility and thermal stability.[5] Coupling GC with a Mass Spectrometer (MS) provides definitive structural confirmation.
Caption: A typical analytical workflow for the quality control of 3,3-Diphenylpropanenitrile.
Table 2: Key Analytical Techniques
| Technique | Purpose | Rationale & Insights |
| Gas Chromatography (GC-FID) | Purity Assessment & Quantification | Excellent for separating volatile organic compounds. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of purity. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identity Confirmation | Provides a unique mass spectrum ("fingerprint") of the compound, confirming its molecular weight and fragmentation pattern, thus ensuring unambiguous identification.[6] |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural Elucidation | Confirms the precise arrangement of atoms within the molecule. The chemical shifts and coupling patterns of the protons and carbons provide definitive proof of the 3,3-diphenylpropane backbone and the nitrile group.[7] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Used to identify the characteristic nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹), confirming the presence of this key functional group.[8] |
| Melting Point Analysis | Purity Indication | A sharp, well-defined melting point close to the literature value (88.5 °C) is a strong indicator of high purity.[2] Impurities typically depress and broaden the melting range. |
Applications in Drug Development and Research
The true value of 3,3-Diphenylpropanenitrile lies in its utility as a versatile intermediate. The nitrile group is a valuable pharmacophore found in over 30 approved pharmaceutical agents.[9][10] It is metabolically robust and can participate in key binding interactions with biological targets.[9]
A primary application of 3,3-Diphenylpropanenitrile is its role as a precursor to pharmacologically active amines. For example, it can be readily converted to N-methyl-3,3-diphenylpropylamine, a building block for more complex drug molecules.[4] This transformation involves the reduction of the nitrile group to a primary amine, followed by methylation.
Caption: Role of 3,3-Diphenylpropanenitrile as an intermediate in pharmaceutical synthesis.
The choice of catalytic hydrogenation for the nitrile reduction is based on its high efficiency and selectivity, avoiding the use of more hazardous and expensive reducing agents.[4] This pathway highlights how 3,3-Diphenylpropanenitrile serves as a foundational scaffold upon which further molecular complexity can be built, a common strategy in modern drug discovery.[11][12]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 3,3-Diphenylpropanenitrile is essential. The following information is synthesized from available Safety Data Sheets (SDS).
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Hazards: This chemical is classified as hazardous. It can cause skin and serious eye irritation.[13] It is also categorized for acute oral, dermal, and inhalation toxicity.[13] Furthermore, it is toxic to aquatic life with long-lasting effects.
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Handling: Use only in a well-ventilated area or outdoors.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid breathing dust and wash hands thoroughly after handling.[13]
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First Aid:
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
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Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[13]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[13]
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Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[13]
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Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] Keep away from heat and sources of ignition.[13] Recommended storage is often in a refrigerator (2-8°C).[1]
Conclusion
3,3-Diphenylpropanenitrile (CAS: 2286-54-6) is more than a simple chemical compound; it is a critical tool for innovation in organic synthesis and pharmaceutical sciences. Its well-defined properties, established synthesis routes, and clear analytical profiles make it a reliable and valuable intermediate. For researchers and developers, a thorough understanding of its chemistry, applications, and safety protocols is essential for leveraging its full potential in the creation of novel and impactful molecules.
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